Cas no 1806020-29-0 (Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate)

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate
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- インチ: 1S/C11H11ClF3NO2/c1-2-18-9(17)4-6-3-7(10(13)14)8(5-12)11(15)16-6/h3,10H,2,4-5H2,1H3
- InChIKey: TVHQTJRZMNSWBP-UHFFFAOYSA-N
- SMILES: ClCC1=C(N=C(CC(=O)OCC)C=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.5
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029032196-250mg |
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate |
1806020-29-0 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029032196-500mg |
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate |
1806020-29-0 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
Alichem | A029032196-1g |
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate |
1806020-29-0 | 95% | 1g |
$3,184.50 | 2022-04-01 |
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetateに関する追加情報
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate, with the CAS number 1806020-29-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various halogenated groups, making it a valuable precursor for the synthesis of advanced materials and bioactive molecules.
The core of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern on the pyridine ring is critical to its properties and applications. Specifically, the compound features a chloromethyl group at position 3, a difluoromethyl group at position 4, and a fluoro substituent at position 2. These substituents not only influence the electronic properties of the molecule but also play a pivotal role in its reactivity and potential applications.
Recent studies have highlighted the importance of such halogenated pyridine derivatives in various chemical transformations. For instance, the chloromethyl group can act as an electrophilic site, enabling nucleophilic substitutions or additions. Similarly, the difluoromethyl group introduces both electron-withdrawing effects and steric hindrance, which can modulate the reactivity of neighboring groups. The presence of multiple halogen atoms also enhances the compound's ability to participate in cross-coupling reactions, a key area in modern organic synthesis.
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate has been explored as a versatile building block in the construction of complex molecules. Its use as an intermediate in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials has been documented in recent research papers. For example, researchers have employed this compound to synthesize bioactive compounds with potential antiviral and anticancer properties.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps often include Friedel-Crafts alkylation or acylation reactions, followed by functional group transformations to introduce the desired substituents. The use of modern catalytic systems and green chemistry principles has further enhanced the efficiency and sustainability of these synthetic routes.
From an applications perspective, Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate has shown promise in several emerging areas. In materials science, it has been utilized as a precursor for the preparation of functional polymers and nanoparticles with tailored properties. In pharmacology, its derivatives have demonstrated potential as inhibitors of key enzymes involved in disease pathways.
Moreover, recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity at the molecular level. These studies provide valuable insights into its interaction with other molecules and its suitability for specific chemical transformations.
In conclusion, Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1806020-29-0) stands out as a critical intermediate in organic synthesis due to its unique structural features and versatile reactivity. Its applications span across multiple disciplines, making it an essential compound for researchers and industry professionals alike.
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